molecular formula C29H28N2O5 B2714459 N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898360-57-1

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2714459
CAS No.: 898360-57-1
M. Wt: 484.552
InChI Key: HPXUSOHAFZCIPP-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a quinoline core substituted at position 3 with a 4-ethylbenzoyl group and at position 6 with a methyl group. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The 4-oxo-1,4-dihydroquinolin-1-yl group further enhances conjugation, influencing electronic properties and binding interactions. Crystallographic data for analogous compounds (e.g., ) highlight the importance of planar amide groups and intermolecular hydrogen bonding in stabilizing molecular conformations .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-5-19-7-9-20(10-8-19)28(33)23-16-31(24-12-6-18(2)14-22(24)29(23)34)17-27(32)30-21-11-13-25(35-3)26(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXUSOHAFZCIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the various substituents. Common reagents used in these reactions include acetic anhydride, ethylbenzoyl chloride, and methoxybenzene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can exhibit different chemical and physical properties, making them useful for further applications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Core Heterocycles

  • Benzothiazole-Based Analogues (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide replace the quinoline core with a benzothiazole ring. Key Difference: The absence of the quinoline-derived π-conjugated system may reduce intercalation or planar binding modes observed in DNA-targeting drugs.
  • Pyrazol-4-yl Acetamides (): N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide features a pyrazole ring instead of quinoline. The dichlorophenyl group (electron-withdrawing) contrasts with the target’s 3,4-dimethoxyphenyl (electron-donating), influencing charge distribution and dipole moments. Crystallographic studies show dihedral angles between aryl and heterocyclic rings (44.5–77.5°), suggesting greater conformational flexibility compared to rigid quinoline systems .

Quinoline Derivatives with Substitution Variations

  • Fluoro-Substituted Quinoline (): N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide differs by a 6-fluoro substituent (vs. 6-methyl) and 4-ethoxybenzoyl (vs. 4-ethylbenzoyl). These modifications could alter metabolic stability and target affinity .
  • Cyclopropane-Modified Quinoline (): The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate incorporates a cyclopropane ring and sulfonamide group. The bulky cyclopropane may sterically hinder interactions, while sulfonamide introduces acidic protons for salt formation—features absent in the target compound .

Functional Group Comparison

Compound Core Structure Key Substituents Electronic Effects Notable Properties
Target Compound Quinoline 3-(4-Ethylbenzoyl), 6-methyl, 3,4-dimethoxyphenyl Electron-donating (methoxy), moderate lipophilicity Planar amide, hydrogen-bonding
Benzothiazole Analogue () Benzothiazole 6-Trifluoromethyl, 4-methoxyphenyl Electron-withdrawing (CF3), high logP Enhanced membrane permeability
Dichlorophenyl Pyrazole () Pyrazole 3,4-Dichlorophenyl Electron-withdrawing, high dipole Conformational flexibility
Fluoro-Ethoxy Quinoline () Quinoline 6-Fluoro, 4-ethoxybenzoyl Electronegative (F), improved solubility Potential metabolic stability

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS Number: 898360-57-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

PropertyValue
Molecular Formula C29H28N2O5
Molecular Weight 484.5 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl]acetamide

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to bind effectively to these targets, potentially modulating various biochemical pathways including:

  • Signal Transduction : Influencing cellular communication and responses.
  • Gene Expression Regulation : Affecting the transcription of specific genes associated with disease processes.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains.

Antimicrobial Efficacy Table

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase (AChE) :
    A study evaluated several hybrid compounds, including those related to quinoline structures, for their ability to inhibit AChE, a key enzyme in the treatment of Alzheimer's disease (AD). The results showed an IC50 range of 0.2–83.9 µM for various compounds, indicating potential for therapeutic use in AD management .
  • Cytotoxicity Studies :
    In a cytotoxicity assessment, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards certain cancer cells while exhibiting minimal toxicity towards normal cells, suggesting a promising therapeutic index for cancer treatment .
  • Molecular Docking Studies :
    Molecular docking simulations were performed to understand the binding interactions between the compound and its target enzymes. The results indicated strong binding affinity and specific interactions that could explain its biological activity .

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